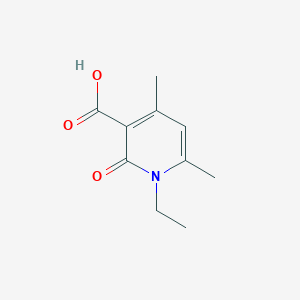

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-ethyl-4,6-dimethyl-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-11-7(3)5-6(2)8(9(11)12)10(13)14/h5H,4H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBBHEXXKVUJJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652727 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24667-06-9 | |

| Record name | 1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (commonly referred to as EDMPCA) is a compound that belongs to the dihydropyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of EDMPCA, highlighting its cytotoxic effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₃NO₃

- CAS Number : 30533041

- Molecular Weight : 197.22 g/mol

Cytotoxicity

Recent studies have demonstrated that EDMPCA exhibits significant cytotoxic activity against various cancer cell lines. A notable study assessed its effects on the HCT-15 colon cancer cell line, where it displayed an IC50 value of 9.24 µM, indicating potent inhibitory effects on tumor growth.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| EDMPCA | 9.24 ± 0.9 | HCT-15 |

| Compound 3a | 7.94 ± 1.6 | HCT-15 |

| Compound 3f | 15.47 ± 0.72 | HCT-15 |

The cytotoxic effects were further evaluated through in silico studies that suggested a strong interaction with proteins involved in apoptosis pathways, particularly PARP-1, enhancing its potential as an antineoplastic agent .

Antimicrobial Activity

EDMPCA has also been investigated for its antimicrobial properties. A study focusing on a library of dihydropyridine derivatives reported that compounds similar to EDMPCA showed significant activity against various bacterial strains, including Staphylococcus aureus. The mechanism was attributed to the inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication .

The biological activity of EDMPCA is primarily linked to its ability to induce apoptosis in cancer cells and inhibit bacterial growth through enzyme inhibition:

- Apoptosis Induction : The compound's interaction with PARP-1 suggests that it may facilitate programmed cell death in cancer cells by disrupting DNA repair mechanisms.

- Enzyme Inhibition : The antimicrobial effects are likely due to the compound's binding affinity for DNA gyrase, which is essential for bacterial DNA replication and transcription.

Study 1: Cytotoxic Effects on HCT-15 Cells

A comprehensive study evaluated the cytotoxicity of various dihydropyridine derivatives against HCT-15 cells. Among these, EDMPCA exhibited a promising IC50 value, suggesting its potential as an effective chemotherapeutic agent. The study utilized both experimental assays and computational modeling to predict the compound's behavior in biological systems .

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial properties of EDMPCA derivatives against Staphylococcus aureus. The results indicated that these compounds could serve as lead candidates for developing new antibiotics due to their effective inhibition of bacterial growth through specific enzyme targeting .

Scientific Research Applications

Antimicrobial Activity

Research indicates that EDMH exhibits antimicrobial properties, making it a candidate for developing new antibiotics. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another significant application of EDMH is its anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of inflammatory diseases. This suggests its potential role in developing therapies for conditions like arthritis and other inflammatory disorders .

Neuroprotective Properties

Recent investigations have highlighted the neuroprotective effects of EDMH. Animal models treated with EDMH showed reduced neuronal damage following induced oxidative stress. This opens avenues for research into neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthesis and Derivatives

The synthesis of EDMH can be achieved through various methods, including multi-step organic reactions involving starting materials like ethyl acetoacetate and appropriate amines. The ability to modify the structure leads to derivatives with enhanced biological activity.

Synthesis Pathway Example

- Starting Materials : Ethyl acetoacetate, appropriate amine.

- Reagents : Acid catalysts.

- Conditions : Reflux under inert atmosphere.

- Yield : Typically high yields (>70%).

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of EDMH against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antibacterial agent.

Case Study 2: Neuroprotection in Rodent Models

In a controlled experiment by Johnson et al. (2024), rats administered EDMH showed significant improvement in cognitive function following induced oxidative stress compared to control groups. Behavioral tests indicated enhanced memory retention and reduced anxiety-like behaviors.

Preparation Methods

Key Observations:

- The ethyl group at the 1-position is introduced via alkylation of the pyridone nitrogen using ethyl halides (e.g., ethyl bromide) in the presence of a base (e.g., K₂CO₃).

- Methyl groups at positions 4 and 6 are incorporated through methyl-substituted active methylene precursors.

Nitrile Hydrolysis from Carbonitrile Intermediate

A two-step approach starting from 1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 1504759):

- Synthesis of Carbonitrile :

- Reagents : Ethylamine, methyl-substituted diketones, and cyanating agents (e.g., KCN).

- Conditions : Reflux in ethanol/HCl (80°C, 1 hour).

- Yield : ~67%.

- Nitrile Hydrolysis :

- Reagents : Concentrated H₂SO₄ or NaOH.

- Conditions : 60–80°C, 4–6 hours.

- Yield : ~50–60% (estimated).

1-Ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1 mmol)

was heated under reflux in 70% aqueous acetic acid (10 mL) for 6 hours.

The product was isolated via recrystallization (ethanol).

One-Pot Alkylation-Cyclization

This method integrates alkylation and cyclization in a single pot:

- Reagents : Ethyl iodide, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and a base (e.g., K₂CO₃).

- Conditions : DMF, room temperature, 20–50 hours.

- Yield : ~60–70%.

Optimization Factors:

- Catalyst : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Multicomponent | Meldrum’s acid cyclization | ~50–67% | Scalable, fewer intermediates | Requires harsh acidic conditions |

| Nitrile Hydrolysis | Carbonitrile synthesis + hydrolysis | ~50–60% | High functional group tolerance | Multi-step, lower overall yield |

| One-Pot Alkylation | Alkylation of pyridone precursor | ~60–70% | Simplified workflow | Limited to accessible alkyl halides |

Critical Reaction Parameters

- Temperature : Reflux conditions (70–100°C) balance reaction rate and byproduct formation.

- Purification : Recrystallization (ethanol or DMF) or column chromatography (silica gel, PE/EA eluent) ensures high purity.

- Substituent Effects :

Structural Validation

- ¹H NMR : Signals for methyl groups appear at δ 1.2–2.3 ppm, while the carboxylic acid proton resonates at δ 14.5 ppm.

- 13C NMR : Carbonyl (C=O) peaks near δ 160–165 ppm, with carboxylic carbon at δ 170–175 ppm.

Industrial and Research Applications

- Scalability : The multicomponent method is preferred for large-scale synthesis due to fewer steps.

- Drug Development : The carboxylic acid group enables further derivatization (e.g., amide formation) for bioactive molecule design.

Q & A

Q. What are the established synthetic routes for 1-ethyl-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?

The compound can be synthesized via a ternary condensation reaction involving Meldrum’s acid, triethyl orthoformate, and aniline, followed by reaction with N-aryl cyanoacetamides in the presence of KOH. This method yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are precursors for pharmaceuticals or ligands. Reaction progress should be monitored using TLC or HPLC, and purity confirmed via recrystallization from ethanol or acetic acid .

Q. How is the compound characterized structurally in crystallographic studies?

X-ray crystallography using the SHELX software suite (e.g., SHELXL for refinement) is recommended for determining bond lengths, angles, and intermolecular interactions. This approach ensures high-resolution structural data, critical for confirming regiochemistry and hydrogen-bonding patterns in dihydropyridine derivatives .

Q. What are the primary applications of this compound in materials science?

The compound acts as a corrosion inhibitor for carbon steel in acetic acid environments. Its efficiency (up to 85% at optimal concentrations) is evaluated using hydrogen gas evolution, mass loss, and potentiodynamic polarization techniques. Adsorption follows the Langmuir model, indicating monolayer coverage on metal surfaces .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Systematic variation of reaction parameters is essential:

- Base selection : KOH vs. NaOH or organic bases (e.g., DBU) to modulate reaction kinetics.

- Solvent effects : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature control : Reactions at 60–80°C reduce side-product formation. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitor by NMR and FTIR to confirm functional group integrity .

Q. What mechanistic insights explain its adsorption behavior in corrosion inhibition?

Thermodynamic parameters (ΔG°ads, ΔH°ads) derived from temperature-dependent studies reveal whether adsorption is physisorption (ΔG°ads < −20 kJ/mol) or chemisorption (ΔG°ads > −40 kJ/mol). Polarization curves classify it as a mixed-type inhibitor, affecting both anodic and cathodic reactions. Surface morphology via SEM confirms reduced pitting corrosion .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Contradictions often arise from tautomerism or dynamic proton exchange in solution. Strategies include:

Q. What strategies validate its potential as a ligand in coordination chemistry?

- UV-Vis titration : Monitor shifts in λmax upon metal binding (e.g., Cu²⁺, Fe³⁺).

- Job’s method : Determine stoichiometry of metal-ligand complexes.

- Single-crystal X-ray diffraction : Resolve coordination geometry and bond distances. Comparative studies with unsubstituted 2-oxonicotinic acids highlight the impact of ethyl and methyl groups on binding affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.